Pivmecillinam is an oral prodrug of Mecillinam, a β-lactam antibiotic. [, ] It belongs to the amidinopenicillanic acid group and is characterized by its specific activity against Gram-negative bacteria, particularly Escherichia coli. [, ] Pivmecillinam is hydrolyzed to Mecillinam after absorption. []
Mechanism of Action
Mecillinam, the active form of Pivmecillinam, exhibits a distinct mode of action compared to traditional penicillins. [] It specifically targets penicillin-binding protein 2 (PBP2), a key enzyme responsible for peptidoglycan synthesis in bacterial cell walls. [, ] By binding to PBP2, Mecillinam disrupts bacterial cell wall formation, leading to bacterial cell death. [, ] This mechanism of action confers Pivmecillinam its selective activity against Gram-negative bacteria, particularly E. coli, while demonstrating minimal impact on the intestinal microbiota. [, , ]
Physical and Chemical Properties Analysis
Pivmecillinam is administered as the pivaloyloxymethyl ester of Mecillinam to improve oral bioavailability. [, ] The pharmacokinetic profile of Pivmecillinam indicates a rapid hydrolysis to Mecillinam after absorption, resulting in similar plasma concentration-time curves for both substances. [] Food intake has been shown to delay the time to peak concentration of Mecillinam but does not significantly affect its overall absorption. []
Applications
Pivmecillinam has been studied for its efficacy in various bacterial infections, primarily urinary tract infections (UTIs). [, , ] Studies have shown its effectiveness in treating uncomplicated UTIs in women, with various dosage regimens explored. [, ] While it is generally well tolerated, some studies suggest potential for gastrointestinal side effects. [, ] Its unique mechanism of action and targeted activity against E. coli make it an attractive alternative to broad-spectrum antibiotics, especially in the context of increasing antimicrobial resistance. [, , ]
Future Directions
Expanding clinical applications: Investigating its efficacy in other infections caused by susceptible Gram-negative bacteria beyond UTIs. []
Optimizing treatment regimens: Defining the optimal dosage and duration of treatment for specific patient populations and infections. []
Resistance monitoring: Continuing to monitor resistance development to Pivmecillinam and evaluating strategies to mitigate resistance emergence. [, ]
Combination therapies: Exploring the synergistic potential of Pivmecillinam with other antibiotics to broaden its spectrum of activity and enhance efficacy. [, ]
Related Compounds
Mecillinam
Relevance: Mecillinam is the active form of Pivmecillinam, generated in vivo after oral administration of Pivmecillinam [, ]. Mecillinam exhibits potent antibacterial activity against a range of Gram-negative bacteria, particularly Enterobacteriaceae, including Escherichia coli. While Pivmecillinam serves as a prodrug, Mecillinam is the pharmacologically active compound responsible for the therapeutic effects observed in clinical studies [].
Trimethoprim-Sulfamethoxazole (TMP-SMX)
Relevance: TMP-SMX is a commonly prescribed antibiotic for urinary tract infections, often used as a comparator to Pivmecillinam in clinical studies [, , ]. While both drugs have been utilized for treating such infections, Pivmecillinam might offer a narrower spectrum of activity with potential advantages in terms of minimizing disruption to the gut microbiota [, ]. The choice between Pivmecillinam and TMP-SMX often relies on factors like local resistance patterns and patient-specific characteristics.
Pivampicillin
Relevance: Pivampicillin is structurally related to Pivmecillinam, both being prodrugs of penicillin-based antibiotics [, ]. Pivampicillin is metabolized to Ampicillin, a broad-spectrum antibiotic, whereas Pivmecillinam converts to Mecillinam, which primarily targets Gram-negative bacteria. Studies have investigated the combination of Pivmecillinam and Pivampicillin for treating complicated urinary tract infections, suggesting potential synergistic effects [, ].
Cefradine
Relevance: Cefradine serves as a comparator antibiotic in clinical trials investigating the efficacy of Pivmecillinam for treating bacteriuria, particularly in pregnant women []. While both drugs demonstrate effectiveness in eradicating bacteria from the urinary tract, Pivmecillinam might be preferred due to its narrower spectrum of activity and potentially favorable side-effect profile, especially considering the specific needs of pregnant patients [].
Amoxicillin
Relevance: Amoxicillin serves as a comparator drug in clinical studies evaluating the efficacy and safety of Pivmecillinam for treating a variety of infections, including complicated urinary tract infections and acute exacerbations of chronic bronchitis [, , ]. Clinical outcomes and side-effect profiles are often compared between the two antibiotics to guide treatment decisions based on the specific infection and patient characteristics [, , ].
Amoxicillin/Clavulanate
Relevance: Amoxicillin/Clavulanate is investigated as a potential alternative prophylactic regimen for transrectal ultrasound-guided biopsy of the prostate (TRUBP) in comparison to Ciprofloxacin and a combination of Pivmecillinam and Amoxicillin/Clavulanate []. The study explored the efficacy of different prophylactic strategies in preventing infections after TRUBP, particularly focusing on the emergence of antibiotic resistance [].
Ciprofloxacin
Relevance: Ciprofloxacin is often used as a comparator drug or as part of alternative treatment regimens in studies investigating Pivmecillinam [, , ]. Notably, Ciprofloxacin is commonly used as prophylaxis for transrectal ultrasound-guided biopsy of the prostate (TRUBP), and its use in this context is compared with Pivmecillinam combined with Amoxicillin/Clavulanate []. The research focuses on evaluating the effectiveness and potential advantages of different antibiotic choices for preventing infections following TRUBP [].
Sulfamethizole
Relevance: Sulfamethizole is another commonly prescribed antibiotic for urinary tract infections. Its efficacy is compared to Pivmecillinam in several clinical studies, mainly focusing on treatment duration and outcomes in uncomplicated urinary tract infections [, , ]. The research aims to determine the optimal treatment strategy for uncomplicated cystitis, considering factors like efficacy, safety, and the potential for antibiotic resistance [, , ].
Nalidixic Acid
Relevance: Nalidixic acid serves as a comparator drug in clinical trials evaluating the efficacy of Pivmecillinam for treating acute shigellosis in children []. The studies aim to compare the clinical and bacteriological outcomes of these antibiotics in resolving Shigella infections [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pivmecillinam hydrochloride is a hydrochloride. It contains a pivmecillinam. Pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa. It is active against gram-negative organisms and used as for amdinocillin.
AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
AM966 is an orally bioavailable, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that has an IC50 value of 17 nM in a calcium assay using CHO cells transfected with the human LPA1 receptor. It is selective for LPA1 over the LPA2, LPA3, LPA4, and LPA5 receptors (IC50s = 1,700, 1,600, 7,700, and 8,600 nM for LPA2-5, respectively). In vitro, AM966 inhibits LPA-induced lung fibroblast cell chemotaxis (IC50 = 181 nM), increases barrier permeability, activates RhoA, and induces phosphorylation of myosin light chain and vascular endothelium cadherin (VE-cadherin). At a dose of 30 mg/kg in mice, it reduces inflammation, tissue fibrosis, and vascular permeability following bleomycin-induced lung injury. AM966 also blocks amitriptyline-induced ERK1/2, CREB, and insulin growth factor-1 receptor (IGF-IR) phosphorylation in vitro. AM966 is a potent, selective, and orally active LPA receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.
Amanozine is a triazine-based diuretic agent. Amanozine is structurally similar to the diuretic agent chlorazanil. Amanozine is a diamino-1,3,5-triazine.